molecular formula C18H21N3O2S B2874732 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 1797957-25-5

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2874732
CAS No.: 1797957-25-5
M. Wt: 343.45
InChI Key: TXDKARNOROZMHU-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a 2,4-dimethyl-substituted benzene ring. This compound is of interest in medicinal chemistry due to the pyrrolopyridine moiety’s role in kinase inhibition and the sulfonamide group’s ability to enhance binding affinity and solubility.

Properties

IUPAC Name

2,4-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-14-6-7-17(15(2)13-14)24(22,23)20-10-4-11-21-12-8-16-5-3-9-19-18(16)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKARNOROZMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. This can be achieved through methods such as cycloaddition or ring annulation reactions.

    Introduction of the Propyl Linker: The propyl linker is introduced through alkylation reactions, where the pyrrolopyridine core is reacted with a suitable propylating agent under basic conditions.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving protein kinases and other enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-b]pyridine Cores

N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-4-(trifluoromethyl)benzenesulfonamide (PDB ID: 4XV9)
  • Structural Differences :
    • Replaces the 2,4-dimethylbenzene group with a 4-(trifluoromethyl)benzenesulfonamide.
    • Features a chloro substituent on the pyrrolopyridine and difluorophenyl linker.
  • Chloro and fluoro substituents may improve target binding through halogen interactions .
PLX8394 (RAF Inhibitor)
  • Structural Differences :
    • Contains a pyrrolo[2,3-b]pyridine-3-carbonyl group linked to a difluorophenyl moiety and a 3-fluoropyrrolidine sulfonamide.
    • Substituents include a cyclopropylpyrimidine group.
  • Functional Insights :
    • The fluoropyrrolidine and cyclopropyl groups enhance RAF kinase selectivity, as demonstrated in preclinical studies.
    • Compared to the target compound, PLX8394’s carbonyl linker may confer distinct conformational flexibility .
N-(3-{5-[(1-Ethylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide (PDB ID: 5CSX)
  • Structural Differences: Utilizes a pyrrolo[3,2-b]pyridine core instead of pyrrolo[2,3-b]pyridine. Includes an ethylpiperidine-amino substituent and propane sulfonamide.
  • Target Specificity :
    • The ethylpiperidine group likely improves blood-brain barrier penetration, making it relevant for central nervous system targets.
    • Positional isomerism in the pyrrolopyridine core may alter kinase selectivity .

Compounds with Alternative Heterocyclic Cores

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Differences :
    • Replaces pyrrolopyridine with a pyrazolo[3,4-d]pyrimidine core.
    • Contains a chromen-4-one substituent.
  • Functional Notes: The pyrazolopyrimidine core is common in CDK inhibitors, suggesting divergent target profiles compared to pyrrolopyridine-based compounds. The chromenone group may confer fluorescence properties useful in imaging .
Venetoclax (ABT-199)
  • Structural Differences :
    • Features a pyrrolo[2,3-b]pyridin-5-yloxy group linked to a sulfonamide and nitrobenzene.
  • Mechanistic Contrast :
    • Targets BCL-2 (apoptosis regulator) rather than kinases.
    • The nitro group and tetrahydro-2H-pyran substituent optimize binding to BCL-2’s hydrophobic groove .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Molecular Weight (Da) LogP* Target Class
Target Compound Pyrrolo[2,3-b]pyridine 2,4-Dimethylbenzenesulfonamide ~375 (estimated) ~3.2 Kinases (hypothesized)
4XV9 Pyrrolo[2,3-b]pyridine 4-(Trifluoromethyl)benzenesulfonamide ~485 ~4.5 Kinases
PLX8394 Pyrrolo[2,3-b]pyridine Cyclopropylpyrimidine, fluoropyrrolidine ~592 ~3.8 RAF kinase
5CSX Pyrrolo[3,2-b]pyridine Ethylpiperidine, propane sulfonamide ~550 ~2.9 Kinases
Venetoclax Pyrrolo[2,3-b]pyridine Nitrobenzene, tetrahydro-2H-pyran ~869 ~6.0 BCL-2

*LogP values are estimated based on substituent contributions.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-b]pyridine moiety linked to a sulfonamide group via a propyl chain. The structural formula can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure contributes to its unique chemical properties and biological activities.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of specific kinases, which play critical roles in cell signaling pathways involved in cancer progression. For instance, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical studies for their ability to reduce tumor growth .

Antimicrobial Properties

In addition to antitumor activity, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The pyrrolopyridine core is then alkylated using a suitable alkylating agent to introduce the propyl chain.
  • Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours of treatment .
  • Kinase Inhibition Assays : Enzyme assays indicated that this compound effectively inhibited specific kinases with IC50 values comparable to established kinase inhibitors used in clinical settings .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cell lines
Kinase InhibitionInhibits key signaling pathways
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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